N-[1-(3-Methoxyphenyl)ethyl]but-2-ynamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(3-Methoxyphenyl)ethyl]but-2-ynamide is an organic compound that belongs to the class of ynamides These compounds are characterized by the presence of a carbon-carbon triple bond adjacent to an amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3-Methoxyphenyl)ethyl]but-2-ynamide typically involves the reaction of 3-methoxyphenylacetylene with an appropriate amide precursor under specific conditions. One common method involves the use of a palladium-catalyzed coupling reaction, where the 3-methoxyphenylacetylene is reacted with an amide in the presence of a palladium catalyst and a base. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-[1-(3-Methoxyphenyl)ethyl]but-2-ynamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the triple bond into a double or single bond, resulting in different amide derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alkanes or alkenes. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
N-[1-(3-Methoxyphenyl)ethyl]but-2-ynamide has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of N-[1-(3-Methoxyphenyl)ethyl]but-2-ynamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting various biochemical pathways. Additionally, the presence of the methoxy group and the triple bond in the molecule can influence its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- N-[1-(4-Methoxyphenyl)ethyl]but-2-ynamide
- N-[1-(3-Methoxy-4-(3-methylbutoxy)phenyl]ethyl]but-2-ynamide
Uniqueness
N-[1-(3-Methoxyphenyl)ethyl]but-2-ynamide is unique due to its specific substitution pattern and the presence of the methoxy group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C13H15NO2 |
---|---|
Molecular Weight |
217.26 g/mol |
IUPAC Name |
N-[1-(3-methoxyphenyl)ethyl]but-2-ynamide |
InChI |
InChI=1S/C13H15NO2/c1-4-6-13(15)14-10(2)11-7-5-8-12(9-11)16-3/h5,7-10H,1-3H3,(H,14,15) |
InChI Key |
LNIFRSLSXKIZML-UHFFFAOYSA-N |
Canonical SMILES |
CC#CC(=O)NC(C)C1=CC(=CC=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.